Welcome to the BenchChem Online Store!
molecular formula C8H6BrFO2 B2359224 5-Bromo-2-fluoro-4-methylbenzoic acid CAS No. 515135-65-6

5-Bromo-2-fluoro-4-methylbenzoic acid

Cat. No. B2359224
M. Wt: 233.036
InChI Key: BGBAXZILVNOSAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07208629B2

Procedure details

2-Fluoro-4-methylbenzoic acid (244 mg) was added in portions to a mixture of bromine (1 ml) and iron powder (60 mg) and the reaction stirred in a sealed vial at room temperature for 25 minutes. The reaction was poured into aqueous sodium thiosulphate and extracted with ethyl acetate (x2). The combined extracts were washed with brine, dried (magnesium sulphate) and the solvent evaporated under vacuum. The residue was recrystallised from cyclohexane to give 5-bromo-2-fluoro-4-methylbenzoic acid.
Quantity
244 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mg
Type
catalyst
Reaction Step One
Name
sodium thiosulphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[C:9]([CH3:11])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[Br:12]Br.S([O-])([O-])(=O)=S.[Na+].[Na+]>[Fe]>[Br:12][C:8]1[C:9]([CH3:11])=[CH:10][C:2]([F:1])=[C:3]([CH:7]=1)[C:4]([OH:6])=[O:5] |f:2.3.4|

Inputs

Step One
Name
Quantity
244 mg
Type
reactant
Smiles
FC1=C(C(=O)O)C=CC(=C1)C
Name
Quantity
1 mL
Type
reactant
Smiles
BrBr
Name
Quantity
60 mg
Type
catalyst
Smiles
[Fe]
Step Two
Name
sodium thiosulphate
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction stirred in a sealed vial at room temperature for 25 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (x2)
WASH
Type
WASH
Details
The combined extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulphate)
CUSTOM
Type
CUSTOM
Details
the solvent evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was recrystallised from cyclohexane

Outcomes

Product
Details
Reaction Time
25 min
Name
Type
product
Smiles
BrC=1C(=CC(=C(C(=O)O)C1)F)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.